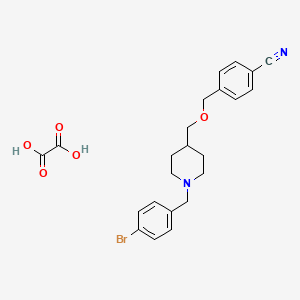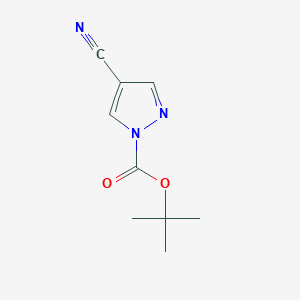
4-(((1-(4-Bromobenzyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-(((1-(4-Bromobenzyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains a piperidine ring, which is a common motif in pharmaceutical chemistry, and a benzonitrile group, which is often seen in liquid crystal materials. The presence of a bromobenzyl moiety suggests potential reactivity in nucleophilic substitution reactions, and the oxalate group could be indicative of a salt form of the compound, which may affect its solubility and stability.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For example, compounds with a piperidine ring and various substituents have been synthesized for their potential pharmacological properties, as seen in the synthesis of a series of substituted N-benzyl piperidines . Additionally, the synthesis of luminescent benzonitriles with different alkoxy chain lengths has been reported, which could provide insights into the synthetic strategies that might be employed for the target compound . The synthesis of related compounds often involves multi-step reactions, including condensation, reduction, and bromination, as well as the use of catalysts and specific reaction conditions .
Molecular Structure Analysis
The molecular structure of compounds similar to the target compound has been characterized using various techniques. Single-crystal X-ray diffraction has been used to determine the non-planar, unsymmetrical bent structures of certain benzonitriles . The piperidine ring can adopt a chair conformation, and the spatial arrangement of the substituents can significantly influence the molecule's properties . The electronic structure and molecular orbital distributions can be calculated using density functional theory (DFT), which provides insights into the electronic absorption properties .
Chemical Reactions Analysis
Compounds containing bromobenzyl groups, like the target compound, can participate in nucleophilic substitution reactions to yield various derivatives . The reactivity of such compounds can be influenced by the nature of the substituents and the reaction conditions. For instance, the presence of a methoxy group can lead to the formation of hydroxy derivatives under acidic conditions . The bromobenzyl moiety in the target compound suggests that it could undergo similar reactions, potentially leading to a wide range of derivatives with different properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to the target compound have been studied. For instance, the liquid crystalline behavior of benzonitriles with different alkoxy chain lengths has been investigated, revealing that shorter chains tend to exhibit nematic phases, while longer chains show orthorhombic columnar phases . Optical studies indicate that such compounds can be good blue-emitting materials, with specific absorption and emission bands . Electrochemical studies can provide information on band gaps and energy levels, which are crucial for understanding the electronic properties of the compound . The solubility, stability, and reactivity of the target compound can be inferred from these studies, as well as from its salt form as an oxalate.
Scientific Research Applications
Synthesis and Structural Characterization
Research has been conducted on the synthesis and structural characterization of compounds related to "4-(((1-(4-Bromobenzyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate". These studies involve the development of novel synthetic routes and methodologies for producing structurally complex molecules. Such compounds have shown a broad range of bioactivity, including inhibitory activities towards fungi and potential applications in medicinal chemistry for the development of new drugs (Xue Si-jia, 2011).
Medicinal Chemistry Applications
Significant work has been done in the field of medicinal chemistry, exploring the pharmacological properties of related compounds. This includes the study of selective σ ligands and their analogues for potential therapeutic applications. The synthesis, structural analysis, and pharmacological evaluation of these compounds contribute to the development of new therapeutic agents with improved efficacy and specificity (R. Tacke et al., 2003).
Mechanism of Action
Target of Action
It is known that 1, 4-disubstituted piperidines, a class of compounds to which this compound belongs, have shown significant activity against plasmodium falciparum, a parasite responsible for malaria .
Mode of Action
Related 1, 4-disubstituted piperidines have been shown to inhibit the growth of plasmodium falciparum in vitro .
Biochemical Pathways
It is known that antimalarial drugs often interfere with the parasite’s ability to digest hemoglobin, a process crucial for its survival .
Result of Action
The search results suggest that “4-(((1-(4-Bromobenzyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate” and related compounds can inhibit the growth of Plasmodium falciparum, potentially leading to the death of the parasite .
properties
IUPAC Name |
4-[[1-[(4-bromophenyl)methyl]piperidin-4-yl]methoxymethyl]benzonitrile;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2O.C2H2O4/c22-21-7-5-18(6-8-21)14-24-11-9-20(10-12-24)16-25-15-19-3-1-17(13-23)2-4-19;3-1(4)2(5)6/h1-8,20H,9-12,14-16H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOGNNABZRDGDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)C#N)CC3=CC=C(C=C3)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dimethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2518236.png)




![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2518243.png)
![N-[2-[4-(Cyanomethyl)phenoxy]ethyl]prop-2-enamide](/img/structure/B2518245.png)

![2-[4-(3-Amino-2-hydroxypropoxy)phenyl]acetic acid;hydrochloride](/img/structure/B2518249.png)

![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2518252.png)

![2-Amino-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzenesulfonamide](/img/structure/B2518257.png)
![2-(allylamino)-3-[(E)-(allylimino)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2518258.png)